An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Introduction: The Imperative of Precise Characterization
In the landscape of drug discovery and development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent research is built. For a compound such as 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, a substituted s-triazine, its biological activity, synthetic pathway validation, and regulatory submission hinge on the precise determination of its molecular weight and formula. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical principles and practical, field-proven methodologies for the definitive analysis of this compound. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, grounded in authoritative scientific principles.
Part 1: Theoretical Molecular Blueprint
The initial step in the analytical workflow is the theoretical calculation of the molecular formula and weight. This provides a crucial reference point for all subsequent experimental verifications.
Molecular Formula and Structure
The systematic name, 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, defines the atomic constituents and their connectivity. The molecular formula is established as C₉H₆Cl₂N₄ [1][2].
Caption: Molecular structure of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine.
Calculation of Molecular Weight
The theoretical molecular weight is calculated using the monoisotopic masses of the most abundant isotopes of each element:
| Element | Symbol | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | C | 12.000000 | 9 | 108.000000 |
| Hydrogen | H | 1.007825 | 6 | 6.04695 |
| Chlorine | Cl | 34.968853 | 2 | 69.937706 |
| Nitrogen | N | 14.003074 | 4 | 56.012296 |
| Total | 240.007052 |
The average molecular weight, which accounts for the natural abundance of all isotopes, is 241.08 g/mol [1][2]. While the average molecular weight is useful for bulk chemical calculations, high-resolution mass spectrometry measures the monoisotopic mass.
Part 2: Experimental Verification: A Dual-Pronged Approach
Theoretical calculations must be corroborated by empirical data. A robust analytical strategy employs two complementary techniques: high-resolution mass spectrometry for precise mass determination and elemental analysis to confirm the empirical formula.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gold standard for determining the molecular formula of a small molecule. Its ability to measure mass with high accuracy (typically to four or more decimal places) allows for the differentiation of compounds with the same nominal mass[3][4]. For a compound containing chlorine, the characteristic isotopic pattern provides an additional layer of confirmation.
Trustworthiness: The protocol's self-validating nature comes from the combination of accurate mass measurement and the observation of the expected isotopic distribution.
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Sample Preparation:
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Dissolve a small quantity (typically 1 mg) of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
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Further dilute the stock solution to a working concentration of 1-10 µg/mL.
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-
Instrumentation and Parameters:
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Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for triazine compounds[5].
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Mass Range: Set the mass range to encompass the expected m/z of the protonated molecule ([M+H]⁺), for instance, m/z 100-500.
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Resolution: A resolution of at least 10,000 is required to achieve the necessary mass accuracy[3].
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Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
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-
Data Acquisition and Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
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Observe the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 pattern will be observed[6]. The relative intensities of these peaks are predictable based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes[7][8].
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Caption: Experimental workflow for HRMS analysis.
Elemental Analysis (Combustion Analysis)
Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements[9][10]. For 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, this involves quantifying carbon, hydrogen, nitrogen, and chlorine.
Trustworthiness: The protocol is self-validating as the sum of the elemental percentages should be close to 100%. Any significant deviation may indicate the presence of impurities or incomplete combustion.
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Sample Preparation:
-
Accurately weigh a small amount (typically 1-3 mg) of the dry, pure compound into a tin or silver capsule.
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-
Instrumentation and Parameters:
-
Utilize a CHN elemental analyzer for carbon, hydrogen, and nitrogen determination. A separate analysis is typically required for chlorine.
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CHN Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity or other detectors[10][11].
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Chlorine Analysis: The sample is combusted in an oxygen-rich atmosphere, and the resulting hydrogen chloride is absorbed and titrated, or analyzed by ion chromatography[12].
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Data Analysis:
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The instrument software calculates the percentage of each element in the sample.
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Convert the mass percentages to mole ratios to determine the empirical formula.
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Compare the empirical formula with the molecular formula derived from HRMS to ensure consistency.
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Part 3: Data Synthesis and Validation
The convergence of theoretical calculations and experimental data from multiple, orthogonal techniques provides the highest level of confidence in the molecular formula and weight.
Interpreting the Mass Spectrum
The high-resolution mass spectrum will provide an accurate mass for the protonated molecule ([M+H]⁺). For C₉H₆Cl₂N₄, the expected m/z for [C₉H₇Cl₂N₄]⁺ is 241.0000. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak:
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M peak (containing two ³⁵Cl atoms): Highest abundance
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M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom): Approximately 65% of the M peak intensity
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M+4 peak (containing two ³⁷Cl atoms): Approximately 10% of the M peak intensity
This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule[6].
Correlating Elemental Analysis and Mass Spectrometry Data
The elemental analysis provides the ratio of atoms in the molecule (empirical formula), while HRMS provides the exact mass of the entire molecule.
| Analysis | Theoretical Value | Experimental Value |
| Molecular Formula | C₉H₆Cl₂N₄ | |
| Monoisotopic Mass (Da) | 240.0071 | To be determined by HRMS |
| Average Molecular Weight ( g/mol ) | 241.08 | |
| Carbon (%) | 44.84 | To be determined |
| Hydrogen (%) | 2.51 | To be determined |
| Chlorine (%) | 29.41 | To be determined |
| Nitrogen (%) | 23.24 | To be determined |
The empirical formula derived from elemental analysis should match the molecular formula determined by HRMS. For example, if elemental analysis yields an empirical formula of C₉H₆Cl₂N₄, and HRMS confirms a molecular weight consistent with this formula, the structural assignment is validated.
Conclusion
The rigorous analysis of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine's molecular weight and formula is a multi-faceted process that integrates theoretical calculations with robust experimental verification. By employing high-resolution mass spectrometry and elemental analysis in a complementary fashion, researchers can achieve an unambiguous and definitive characterization of this and other novel chemical entities. This meticulous approach is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of potential therapeutic agents, thereby upholding the highest standards of scientific integrity in drug development.
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